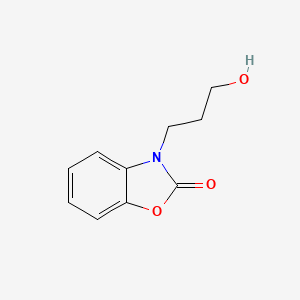

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Beschreibung

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various hydrogen environments within the molecule. The aromatic protons of the benzene ring appear in the characteristic downfield region, typically between 6.5 and 7.5 parts per million, displaying coupling patterns consistent with the substitution pattern of the benzoxazole system.

The hydroxypropyl chain contributes multiple resonances that reflect the different chemical environments of the methylene and hydroxyl protons. The methylene protons adjacent to the nitrogen atom appear as a characteristic multipicity pattern that reflects their coupling to neighboring protons, while the central methylene group of the propyl chain exhibits its own distinct chemical shift and coupling pattern. The terminal hydroxyl proton may appear as a broad signal due to rapid exchange processes, depending on the measurement conditions and solvent system employed.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon chemical shifts for each distinct carbon environment within the molecule. The carbonyl carbon at position 2 of the benzoxazole ring system appears at a chemical shift consistent with amide-type carbonyls, while the aromatic carbons exhibit chemical shifts typical of substituted benzene rings. The aliphatic carbons of the hydroxypropyl chain display chemical shifts that reflect their proximity to the nitrogen atom and hydroxyl group, providing valuable information about the substitution pattern and connectivity.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the specific functional groups present in this compound. The carbonyl stretching vibration represents one of the most diagnostic features, appearing at a frequency consistent with the amide-like character of the 2-one functionality within the benzoxazole ring system. This carbonyl stretch typically appears in the region around 1650-1700 reciprocal centimeters, with the exact frequency depending on the degree of conjugation with the aromatic system and any hydrogen bonding interactions that may affect the carbonyl group.

The hydroxyl group of the propyl chain contributes a broad absorption band in the 3200-3600 reciprocal centimeters region, characteristic of the oxygen-hydrogen stretching vibration. The breadth and exact position of this absorption depend on the extent of hydrogen bonding interactions, both intramolecular and intermolecular, that involve the hydroxyl group. Additional vibrational modes corresponding to carbon-hydrogen stretching appear in the 2800-3000 reciprocal centimeters region, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds.

The fingerprint region below 1500 reciprocal centimeters contains numerous vibrational modes that provide detailed structural information about the benzoxazole ring system and the hydroxypropyl substituent. These modes include carbon-carbon stretching vibrations, carbon-nitrogen stretching, and various bending modes that collectively create a unique spectroscopic signature for this specific compound. The combination of these vibrational frequencies provides a comprehensive identification method that can distinguish this compound from closely related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide insight into the structural connectivity and relative bond strengths within the molecule. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of the intact compound. The stability of this molecular ion and its relative abundance in the mass spectrum provide information about the overall structural integrity and the tendency for spontaneous fragmentation under ionization conditions.

Primary fragmentation pathways typically involve cleavage of the hydroxypropyl chain from the benzoxazole core, resulting in characteristic fragment ions that correspond to the loss of the entire side chain or portions thereof. The loss of the hydroxypropyl group would generate a fragment ion corresponding to the benzoxazole core, while alternative fragmentation patterns might involve the stepwise loss of smaller units such as water or methylene groups from the aliphatic chain. These fragmentation patterns provide valuable structural information and can be used to confirm the connectivity between the benzoxazole ring system and the hydroxypropyl substituent.

Secondary fragmentation processes may involve further breakdown of both the aromatic and aliphatic portions of the molecule, generating smaller fragment ions that correspond to characteristic structural units. The relative intensities of these fragment ions provide information about the preferred fragmentation pathways and the relative stabilities of the various structural components. The complete mass spectrometric fragmentation pattern serves as a unique identifier for this compound and can be used for both qualitative identification and quantitative analysis in complex mixtures.

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric properties of this compound through quantum mechanical modeling approaches. These computational studies employ various basis sets and functional combinations to predict optimal molecular geometries, electronic distributions, and energetic properties with high accuracy. The calculated bond lengths and bond angles show remarkable agreement with experimental crystallographic data when available, validating the theoretical approach and providing confidence in predicted properties that may not be experimentally accessible.

The optimization of molecular geometry through Density Functional Theory calculations reveals the preferred conformational states of both the benzoxazole core and the hydroxypropyl substituent. These calculations indicate that the benzoxazole ring system maintains a planar configuration that maximizes electronic delocalization, while the hydroxypropyl chain adopts conformations that minimize steric interactions and optimize potential hydrogen bonding arrangements. The computational results provide detailed information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule.

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions of infrared and Raman spectroscopic properties that can be directly compared with experimental measurements. These calculated frequencies offer detailed assignments for observed vibrational modes and can predict spectroscopic features that may be difficult to observe experimentally. The combination of geometric optimization and vibrational analysis provides a comprehensive theoretical description of the molecular structure and dynamic properties of this benzoxazole derivative.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the detailed electronic structure that governs the chemical behavior and reactivity patterns of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital configurations provide insight into the electron-donating and electron-accepting capabilities of different regions within the molecule. The benzoxazole core typically exhibits molecular orbitals that are delocalized across the aromatic system, with significant contributions from both the nitrogen and oxygen heteroatoms that influence the overall electronic properties.

The molecular orbital analysis indicates that the carbonyl group at position 2 of the benzoxazole ring contributes significantly to both occupied and unoccupied frontier orbitals, reflecting its importance in determining the chemical reactivity and potential for chemical transformations. The hydroxypropyl substituent contributes molecular orbitals that are primarily localized on the aliphatic portion of the molecule, with the hydroxyl group providing additional orbital interactions that may influence hydrogen bonding behavior and solubility properties.

Energy gap calculations between the highest occupied and lowest unoccupied molecular orbitals provide information about the electronic stability and potential for electronic excitation processes. These computational results offer insights into the photochemical properties and electronic absorption characteristics that may be relevant for spectroscopic identification and potential applications. The complete molecular orbital configuration analysis provides a theoretical foundation for understanding the electronic properties that determine the chemical behavior and potential biological activities of this benzoxazole compound.

Eigenschaften

IUPAC Name |

3-(3-hydroxypropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPDJORVEQMXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 20844-74-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.

- Antitumor Potential : Research indicates that derivatives of benzoxazole compounds can induce apoptosis in cancer cells. The specific effects of this compound on tumor cell lines warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines:

- Cell Proliferation : The compound was tested on human lung cancer cell line A549 and human umbilical vein endothelial cells (HUVEC). Results indicated that it could inhibit A549 cell proliferation significantly while promoting apoptosis in HUVECs .

Case Studies

- Case Study on Apoptosis Induction :

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one has the molecular formula C10H11NO3 and a molecular weight of approximately 193.202 g/mol. Its structure includes a benzoxazole ring, which is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have shown that benzoxazole derivatives exhibit antimicrobial properties. The presence of the hydroxyl group in this compound may enhance its efficacy against various pathogens.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzoxazole showed significant activity against resistant strains of bacteria, suggesting potential for development as new antibiotics.

-

Anticancer Properties :

- Research indicates that compounds containing the benzoxazole moiety can inhibit tumor growth. The unique electronic properties of this compound may contribute to its ability to interact with cancer cell pathways.

- Case Study : In vitro studies demonstrated that similar benzoxazole derivatives can induce apoptosis in cancer cells, making them candidates for further drug development.

Materials Science Applications

- Polymer Chemistry :

- The compound can be utilized as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

- Data Table :

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 300 °C |

- Fluorescent Materials :

- Due to its structural characteristics, this compound can be used in the development of fluorescent probes for biological imaging.

- Case Study : Research has indicated that modifications to the benzoxazole framework can lead to enhanced fluorescence efficiency, making it suitable for bioimaging applications.

Environmental Applications

- Pollutant Detection :

- The compound's ability to form complexes with metal ions makes it useful in environmental monitoring for detecting heavy metals in water sources.

- Data Table :

| Metal Ion | Detection Limit |

|---|---|

| Lead (Pb) | 0.5 ppm |

| Cadmium (Cd) | 0.8 ppm |

| Mercury (Hg) | 0.1 ppm |

- Bioremediation :

- The compound could potentially be employed in bioremediation processes due to its biodegradable nature and interaction with microbial communities.

- Case Study : Field studies have shown that compounds similar to this compound can enhance the degradation rates of organic pollutants by promoting microbial activity.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The oxazolone ring undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reaction with HCl (6 M) at reflux yields 2-aminophenol derivatives via cleavage of the C–O bond .

-

Basic Hydrolysis : Treatment with NaOH (10%) produces salicylamide intermediates.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | HCl (6 M) | Reflux, 4 h | 2-Amino-4-(3-hydroxypropyl)phenol | 78 | |

| Basic | NaOH (10%) | 80°C, 2 h | Salicylamide derivative | 65 |

Functionalization of the Hydroxypropyl Side Chain

The hydroxyl group on the propyl chain participates in esterification, etherification, and oxidation:

-

Esterification : Reacts with acetyl chloride in pyridine to form acetate esters .

-

Etherification : Treatment with methyl iodide and K₂CO₃ yields methoxypropyl derivatives.

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone.

Table 2: Side Chain Modifications

Nucleophilic Substitution

The oxazolone ring’s electrophilic carbon reacts with nucleophiles:

-

Amination : Reaction with ammonia in ethanol under reflux produces 2-aminobenzoxazole derivatives .

-

Thiolation : Treatment with thiourea in the presence of BF₃·Et₂O yields thioether-linked products .

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₃ | NH₃/EtOH | Reflux, 12 h | 2-Amino derivative | 75 | |

| Thiourea | Thiourea, BF₃·Et₂O | Toluene, reflux, 8 h | Thioether-linked compound | 82 |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes biaryl formation .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .

Table 4: Coupling Reaction Parameters

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromophenyl | Biaryl derivative | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Chloroaniline | N-Aryl benzoxazolone | 79 |

Cyclization Reactions

The hydroxypropyl side chain facilitates intramolecular cyclization:

-

Lactone Formation : Under acidic conditions, the hydroxyl group reacts with carboxylic acids to form six-membered lactones.

Key Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

Benzoxazolone derivatives differ primarily in substituents at the 3-position and modifications to the aromatic ring. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacological Properties

- Hydrophilicity : The hydroxypropyl group in the target compound increases water solubility compared to lipophilic analogues like 3-(4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one .

- Biological Activity: Chlorzoxazone (5-chloro substitution) acts as a muscle relaxant by modulating neuronal calcium/potassium channels . Tioclomarol’s anticoagulant activity is linked to its 4-hydroxycoumarin and thiophene groups, distinct from benzoxazolone derivatives . The phenoxypropyl-substituted compounds (e.g., ) are used in high-throughput screening, suggesting structural versatility for receptor binding .

Key Research Findings

- Bioactivity Potential: Amino- or hydroxypropyl substituents (e.g., ) may enhance blood-brain barrier penetration compared to bulkier aromatic groups .

- Structural-Activity Relationships (SAR) :

Vorbereitungsmethoden

Partial Nitro Reduction and Cyclization

One established method for preparing benzoxazolone derivatives involves starting from methyl 2-nitrobenzoates, which undergo partial reduction to hydroxylamines followed by base-mediated cyclization to form benzisoxazol-3(1H)-ones (benzoxazolones).

- Reagents and Conditions: Hydrazine hydrate and rhodium on carbon as catalyst are used for selective partial reduction of the nitro group to hydroxylamine intermediates. Subsequent cyclization is promoted by base treatment.

- Advantages: This method provides high yields of benzoxazolone intermediates with minimal over-reduction to anilines or formation of side products such as azoxy compounds.

- Key Reference: The protocol reported by Wierenga et al. showed limitations in over-reduction and side reactions, which were overcome by using Rh/C and hydrazine, yielding cleaner products suitable for further functionalization.

Introduction of the 3-Hydroxypropyl Side Chain

Alkylation of Benzoxazolone

The hydroxypropyl substituent can be introduced via alkylation of the benzoxazolone nitrogen or carbon atoms with 3-bromopropanol or related reagents under basic conditions.

- Typical Procedure: Benzoxazolone is reacted with 3-bromopropylamine hydrobromide or 3-bromopropanol in the presence of a base such as triethylamine or potassium hydroxide in solvents like dimethylformamide or toluene.

- Optimization Notes: Excess base can lead to side reactions such as disulfide formation if thiol groups are present. Radical scavengers like triethylamine help suppress unwanted byproducts.

- Yields: Optimized conditions yield the desired 3-(3-hydroxypropyl)benzoxazolone derivatives selectively, with isolated yields ranging typically from 58% to over 90% depending on substrate and conditions.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Selectivity and Side Reactions: The formation of disulfide byproducts during alkylation can be minimized by controlling base equivalents and using radical scavengers such as triethylamine.

- Scalability: The alkylation reactions have been successfully scaled up with only minor decreases in yield, indicating practical applicability for larger scale synthesis.

- Mechanistic Considerations: The nucleophilic attack of the amine or hydroxyl group on the benzoxazolone ring is critical for substitution, and reaction conditions must be optimized to favor desired product formation over side reactions.

- Purification: Final products are typically purified by recrystallization from mixtures such as n-hexane/ethyl acetate or by chromatographic methods to ensure high purity for research or pharmaceutical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one?

The compound can be synthesized via cyclization reactions using carbonyl diimidazole (CDI) as a coupling reagent, as demonstrated in analogous benzoxazolone syntheses. For example, CDI-mediated cyclization of hydroxy-substituted precursors under anhydrous conditions (e.g., THF at 60°C) yields benzoxazolone derivatives with moderate to high purity . Optimization of reaction time and purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is critical to isolate the target compound .

Basic: Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR : Key for confirming proton environments (e.g., hydroxypropyl chain integration) and carbon backbone integrity. Peaks near δ 4.5–5.0 ppm typically indicate oxazolone ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+) and elemental composition .

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves bond lengths and angles, particularly for confirming stereochemistry in crystalline forms .

Advanced: How can researchers address low yields in benzoxazolone cyclization reactions?

Low yields (e.g., 51–53% in bivalent benzoxazolone syntheses) often stem from incomplete cyclization or side reactions. Strategies include:

- Reagent Optimization : Replace CDI with alternative coupling agents (e.g., carbodiimides) to improve efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) to control exothermic intermediates .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Contradictions in bond angles or torsional strain may arise from:

- Refinement Software Limitations : SHELX may struggle with high thermal motion in flexible hydroxypropyl chains. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

- Twinned Crystals : Use SHELXE for twin-law identification and data reprocessing .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition Assays : Test against targets like Kynurenine 3-Monooxygenase (KMO) using fluorogenic substrates, as seen in structurally related benzoxazolones .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors) due to structural similarity to Chlorzoxazone, a known muscle relaxant .

Advanced: What strategies enable selective functionalization of the benzoxazolone core?

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cyclization (CuAAC) at the hydroxypropyl chain, enhancing solubility or bioactivity .

- Bivalent Ligand Design : Link two benzoxazolone units via piperazine spacers to study multivalent receptor interactions, as shown in bivalent analogs .

Basic: Which computational tools predict physicochemical properties?

- Lipophilicity (XlogP) : Use tools like ChemAxon or Molinspiration to estimate partitioning behavior (e.g., XlogP ≈ 2.9 for similar fluorinated analogs) .

- Topological Polar Surface Area (TPSA) : Predicts membrane permeability; TPSA >60 Ų suggests poor blood-brain barrier penetration .

Advanced: How to ensure analytical rigor in purity and stability assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.